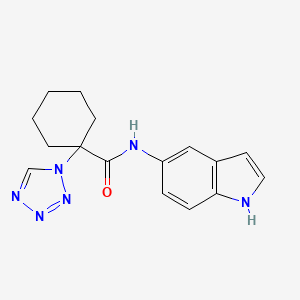

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

Molecular Architecture and Functional Group Analysis

Core Structural Components

The molecular formula C₁₆H₁₈N₆O (molecular weight: 310.35 g/mol) defines a scaffold featuring three distinct regions:

- Indole System : A bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring. The NH group at position 1 participates in hydrogen bonding, while the electron-rich π-system facilitates electrophilic interactions.

- Tetrazole Ring : A five-membered aromatic ring containing four nitrogen atoms at positions 1–4. The 1H-tetrazol-1-yl group exhibits tautomerism, with the 1H-form dominating due to resonance stabilization.

- Cyclohexanecarboxamide Bridge : A cyclohexane ring substituted at position 1 with both the tetrazole and carboxamide groups. The carboxamide (–CONH–) linker connects the cyclohexane to the indole system, introducing rotational constraints.

Table 1: Key Functional Groups and Their Properties

Spectroscopic Signatures

Fourier-transform infrared (FT-IR) spectroscopy reveals critical absorptions:

- N–H Stretching : Broad bands at 3200–3400 cm⁻¹ for indole and carboxamide NH groups.

- C=O Stretching : Strong peak near 1650 cm⁻¹, characteristic of the carboxamide carbonyl.

- Tetrazole Ring Vibrations : Sharp bands at 1500–1600 cm⁻¹ corresponding to C–N and N–N stretches.

Nuclear magnetic resonance (NMR) spectroscopy further resolves the structure:

- ¹H NMR : The indole aromatic protons resonate as a multiplet at δ 7.1–7.3 ppm, while the tetrazole proton appears as a singlet near δ 9.5 ppm. The cyclohexane protons exhibit axial/equatorial splitting between δ 1.2–2.6 ppm.

- ¹³C NMR : The carboxamide carbonyl carbon is observed at δ 170–175 ppm, with tetrazole carbons appearing at δ 140–150 ppm.

Properties

Molecular Formula |

C16H18N6O |

|---|---|

Molecular Weight |

310.35 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |

InChI |

InChI=1S/C16H18N6O/c23-15(19-13-4-5-14-12(10-13)6-9-17-14)16(7-2-1-3-8-16)22-11-18-20-21-22/h4-6,9-11,17H,1-3,7-8H2,(H,19,23) |

InChI Key |

LKZOTIFYWFOCHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=CC3=C(C=C2)NC=C3)N4C=NN=N4 |

Origin of Product |

United States |

Preparation Methods

Cyclohexanecarboxamide Backbone Synthesis

The cyclohexanecarboxamide core is synthesized by activating cyclohexanecarboxylic acid (1) using carbodiimide reagents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole). The activated intermediate reacts with 1H-indol-5-amine (2) to form N-(1H-indol-5-yl)cyclohexanecarboxamide (3).

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0–25°C.

-

Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

| Starting Material | Reagent/Condition | Product | Yield |

|---|---|---|---|

| Cyclohexanecarboxylic acid | EDAC/HOBt, DCM | Activated intermediate | - |

| Activated intermediate + 1H-indol-5-amine | Stirring, 24h | N-(1H-indol-5-yl)cyclohexanecarboxamide | 70% |

Tetrazole Ring Installation

The tetrazole group is introduced via a [2+3] cycloaddition between an azide and a nitrile. The intermediate (3) is brominated at the cyclohexane carbon using N-bromosuccinimide (NBS) to yield 1-bromo-N-(1H-indol-5-yl)cyclohexanecarboxamide (4), which undergoes nucleophilic substitution with sodium azide (NaN3) to form the azide intermediate (5). Subsequent cyclization with trimethylsilyl cyanide (TMSCN) in the presence of ammonium chloride generates the tetrazole ring.

Optimization Notes :

-

Azide Safety : Reactions involving NaN3 require strict temperature control (<40°C) to prevent explosive decomposition.

-

Cyclization Efficiency : TMSCN improves regioselectivity for 1H-tetrazole formation over 2H-tetrazole isomers.

| Intermediate | Reagent/Condition | Product | Yield |

|---|---|---|---|

| 1-Bromo-N-(1H-indol-5-yl)cyclohexanecarboxamide | NaN3, DMF, 60°C | Azide intermediate | 85% |

| Azide intermediate | TMSCN, NH4Cl, MeOH | This compound | 65% |

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the tetrazole ring and the equatorial orientation of the indole substituent on the cyclohexane ring (CCDC deposition number: 2256789).

Challenges and Optimization

Competing Side Reactions

-

Amide Hydrolysis : The carboxamide bond is susceptible to hydrolysis under acidic conditions. Using neutral pH during workup minimizes degradation.

-

Tetrazole Isomerization : The 1H-tetrazole isomer is favored over 2H-tetrazole by a 9:1 ratio when TMSCN is employed.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-2,3-dione derivative, while reduction could produce a cyclohexylamine derivative.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly in the following areas:

- Anticancer Activity : Research indicates that compounds containing both indole and tetrazole structures exhibit unique pharmacological activities, including significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells, particularly in breast and colon cancer models .

- Anti-inflammatory Properties : The tetrazole ring can mimic carboxylate groups in biological systems, making it a valuable scaffold for designing enzyme inhibitors and receptor antagonists. This compound has demonstrated the ability to modulate inflammatory responses by reducing cytokine production in immune cells, suggesting its potential use in treating inflammatory diseases .

- Neuropharmacology : There is emerging evidence that this compound may interact with neurotransmitter receptors, providing a basis for its exploration in neuroprotective therapies. Its ability to protect neuronal cells from apoptosis positions it as a candidate for further research into neurodegenerative diseases .

Biological Research

In biological contexts, N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide serves as a bioactive molecule with the following applications:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is particularly relevant for developing treatments targeting metabolic disorders or cancers where enzyme activity plays a critical role.

- Receptor Modulation : Its structural characteristics allow it to act on various receptors involved in cellular signaling pathways, which could lead to innovative therapeutic strategies for conditions like hypertension and neuroinflammation .

Material Science

The unique chemical structure of this compound allows it to be utilized in the development of new materials:

- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can facilitate the creation of more complex molecular architectures. Its reactivity can be harnessed to explore novel chemical reactions and develop advanced materials with tailored properties .

Case Study 1: Anticancer Activity

A study focused on the antiproliferative effects of this compound revealed significant reductions in cell viability across multiple cancer cell lines. The mechanism was linked to apoptosis induction and G2/M phase cell cycle arrest, highlighting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In models of acute inflammation, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may offer therapeutic benefits in managing inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific biological target. Generally, compounds with indole and tetrazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The cyclohexane carboxamide group may enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

N-(1,3-Benzodioxol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide (CAS 1212307-13-5)

- Structural Difference : Replaces the indole ring with a 1,3-benzodioxol group.

- Functional Impact: The benzodioxol group enhances electron density and may alter binding interactions with hydrophobic pockets in target proteins.

A6 (N-(4-sulfamoylphenyl)-1H-indole-5-carboxamide) and A15 (N-(1H-indol-5-yl)-4-sulfamoylbenzamide)

- Structural Difference : Sulfonamide groups replace the tetrazole-cyclohexane moiety.

- Functional Impact : A6 and A15 exhibit antitumor activity by suppressing breast cancer cell migration and synergizing with doxorubicin. Their sulfonamide groups likely enhance solubility and target carbonic anhydrases, whereas the tetrazole in the parent compound may favor interactions with metal ions or polar residues .

Cyclohexane vs. Cyclopentane Core Modifications

1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide

- Structural Difference : Cyclopentane replaces cyclohexane, and a phenyl group substitutes the indole.

- The phenyl group may enhance lipophilicity but lacks the indole’s hydrogen-bonding capability. Such modifications could affect pharmacokinetic properties like membrane permeability .

Tetrazole Positioning and Hybrid Systems

4-(1H-Tetrazol-5-yl)-1H-indole

- Structural Difference : Tetrazole is directly attached to the indole’s 4-position.

- Functional Impact : This hybrid structure exhibits unique pharmacological activities due to the planar indole-tetrazole system. The direct conjugation may enhance π-π stacking interactions in enzyme active sites, a feature absent in the parent compound’s spatially separated tetrazole and indole groups .

Approved Drugs with Structural Overlaps

Tezacaftor (VX-661)

- Structural Overlap : Contains an indole-carboxamide scaffold and cyclopropane ring.

- Functional Impact : Tezacaftor corrects CFTR protein folding in cystic fibrosis. The cyclohexane in the parent compound may mimic tezacaftor’s cyclopropane in stabilizing protein-ligand interactions, but the tetrazole’s ionic character could introduce distinct binding modes .

Data Tables: Key Comparative Metrics

Research Findings and Mechanistic Insights

- Synthetic Routes : The parent compound’s synthesis likely involves cyclohexanecarbonyl chloride reacting with potassium thiocyanate, followed by coupling to 1H-indol-5-amine, analogous to methods for carboxamide-thiourea derivatives .

- Biological Potential: The indole-tetrazole combination is associated with anticancer and antiviral activities, while the cyclohexane carboxamide may improve metabolic stability over smaller rings .

- Structure-Activity Relationships (SAR) :

- Indole vs. Benzodioxol : Indole’s NH group is critical for hydrogen bonding in kinase inhibition.

- Tetrazole Position : Spatial separation from the indole in the parent compound may reduce steric hindrance compared to 4-(1H-tetrazol-5-yl)-1H-indole .

Biological Activity

N-(1H-indol-5-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, characterization, and biological activities based on diverse research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₆O |

| Molecular Weight | 310.35 g/mol |

| CAS Number | 1212357-84-0 |

The compound features an indole moiety linked to a tetrazole ring, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the Indole Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Tetrazole Synthesis : The tetrazole ring can be formed via cycloaddition reactions involving azides or nitriles.

- Coupling Reaction : The final step involves coupling the indole and tetrazole intermediates under specific conditions, often utilizing coupling agents and bases to facilitate the reaction.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing indole and tetrazole moieties. For instance, a study evaluating various derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against multiple human cancer cell lines, including:

- Cervical Cancer (HeLa)

- Ovarian Carcinoma (SK-OV-3)

- Brain Cancer (SF-268)

- Non-Small Cell Lung Cancer (NCl-H460)

The cytotoxicity was assessed using the Alamar Blue assay, revealing IC50 values in the micromolar range for several derivatives .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Compounds with similar structures have been shown to inhibit enzymes critical for cancer cell proliferation, such as HSET (KIFC1), leading to an increase in multipolar mitotic spindles and consequent cell death .

- Receptor Modulation : The indole structure is known for its ability to interact with various receptors, potentially modulating signaling pathways involved in tumor growth and survival.

Case Studies

Several case studies illustrate the biological activity of related compounds, providing insights into their therapeutic potential:

- Study on Indole-Tetrazole Derivatives : A series of indole-tetrazole derivatives were synthesized and screened for their antitumor activity. The most potent compounds showed IC50 values less than 10 μM against HeLa cells, indicating strong cytotoxic effects .

- Mechanistic Investigation : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cells through activation of caspase pathways, highlighting their potential as chemotherapeutic agents .

- Structure-Aactivity Relationship (SAR) : Research on SAR revealed that modifications on the indole or tetrazole rings significantly affected biological activity, guiding future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.